4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Scaffold-diverse kinase probe with a unique phthalazin-5-yl amide vector. The 4-amino-3,5-dichloro substitution creates a non-classical hydrogen-bond acceptor geometry that complements more common phthalazin-1-yl series. - Predicted multi-target engagement (TYK2, EPHB3, KCNMA1) supports chemoproteomic profiling. - Moderate logP (3.83) and tPSA (59 Ų) ensure cell-based assay compatibility. - Available through BenchChem's global procurement network; batch-specific CoA provided.

Molecular Formula C15H10Cl2N4O
Molecular Weight 333.2 g/mol
Cat. No. B13701265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide
Molecular FormulaC15H10Cl2N4O
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESC1=CC2=CN=NC=C2C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)N)Cl
InChIInChI=1S/C15H10Cl2N4O/c16-11-4-9(5-12(17)14(11)18)15(22)21-13-3-1-2-8-6-19-20-7-10(8)13/h1-7H,18H2,(H,21,22)
InChIKeyGVLARHKLXKQKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide: Physicochemical and Structural Baseline


4-Amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide (CAS 2094176-41-5) is a heterocyclic benzamide derivative incorporating a 3,5-dichloro-4-amino substituted benzamide core and a phthalazin-5-yl moiety . With a molecular formula of C15H10Cl2N4O and a molecular weight of 333.17 Da, this compound is classified within the phthalazine chemical space . Its predicted physicochemical profile includes a logP of approximately 3.83, a topological polar surface area (tPSA) of 59 Ų, and a calculated pKa of 9.90, indicating moderate lipophilicity and limited hydrogen-bonding capacity [1]. These baseline properties influence solubility, permeability, and target engagement potential, which are critical parameters during compound selection for structure-activity relationship (SAR) studies or focused library design.

Lipophilicity Predicted moderate logP may support cell permeability assessment in SAR workflows
Polarity Low tPSA indicates limited hydrogen-bonding capacity, relevant for intracellular target engagement
Charge State pKa suggests predominantly uncharged form at physiological pH, potentially influencing membrane transit
Target Fit Phthalazine scaffold predicted to engage kinase hinge regions; may complement 1-yl phthalazine chemotypes

Structural and Pharmacophoric Basis Against Generic Substitution


Generic substitution of 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide with simpler benzamide or phthalazine analogs is not advisable because the compound occupies a distinct pharmacophoric niche defined by the simultaneous presence of an electron-rich 4-amino group, electron-withdrawing 3,5-dichloro substituents, and a phthalazin-5-yl amide acceptor . Literature on closely related 4-arylamino-phthalazin-1-yl-benzamides demonstrates that subtle changes to the benzamide substitution pattern produce drastic shifts in kinase selectivity and potency, with VEGFR-2 IC50 values ranging from 0.078 µM to inactive depending on the aryl and benzamide substituents [1]. The phthalazin-5-yl amide connectivity, as opposed to the more common phthalazin-1-yl pattern, imposes a different spatial orientation of hydrogen bond acceptors (the pyridazine-like nitrogen atoms), which directly affects the complementarity to ATP-binding pockets or allosteric sites [2]. In-silico predictions using SEA (Similarity Ensemble Approach) based on ChEMBL data suggest potential interactions with tyrosine kinases (TYK2, EPHB3) and ion channels (KCNMA1) that are not predicted for simpler chlorobenzamide analogs lacking the phthalazine moiety [2]. Therefore, substituting this compound with a generic benzamide would forfeit the specific molecular recognition features that define its biological profile.

Connectivity Isomerism
Phthalazine-5-yl amide attachment, compared to common 1-yl regioisomer, alters hydrogen-bond acceptor geometry and predicted kinase target profile.
Substitution Pattern
4-Amino-3,5-dichloro pattern provides an additional H-bond donor and electronic effects absent in non-amino or mono-chlorinated benzamide analogs.
Target Engagement Prediction
SEA predictions indicate multi-target engagement (TYK2, EPHB3, KCNMA1) that simple benzamide fragments are unlikely to replicate; direct experimental validation pending.

Differentiation Evidence vs. Structural Analogs


Phthalazin-5-yl vs. Phthalazin-1-yl Connectivity

4-Amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide differs from the more extensively characterized 4-arylamino-phthalazin-1-yl-benzamide chemotype in the position of the amide linkage to the phthalazine ring. In the phthalazin-1-yl series, the benzamide carbonyl is attached at the 1-position of the phthalazine, placing the amide group adjacent to a pyridazine nitrogen [1]. In contrast, the target compound's phthalazin-5-yl attachment positions the amide at the benzene ring of the phthalazine, which alters the electronic environment and hydrogen-bonding pharmacophore. This positional isomerism is predicted to shift the tPSA and logP values relative to 1-substituted analogs, and SEA predictions for this compound suggest a distinct target interaction profile that includes potential binding to TYK2 and EPHB3 kinases [2]. No direct head-to-head data with a phthalazin-1-yl comparator is available for this specific compound.

Connectivity Isomerism
Class-level inference
Target: logP 3.83, tPSA 59 Ų, predicted TYK2, EPHB3 engagement. Comparator: phthalazin-1-yl benzamide, VEGFR-2 IC50 0.078 µM, distinct connectivity.
Positional isomerism influences kinase engagement vector
No direct paired experimental data; class-level pharmacophore inference
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

4-Amino-3,5-Dichloro Substitution Pattern

The target compound incorporates a 4-amino-3,5-dichloro substitution on the benzamide ring, a pattern that is distinct from common comparator benzamides such as 3,5-dichloro-N-(2-chlorophenyl)benzamide, 3,5-dichloro-N-(4-chlorophenyl)benzamide, and 2,6-dichloro-N-(4-chlorophenyl)benzamide . The 4-amino group introduces an additional hydrogen bond donor (total HBD = 1) and modifies the electron density of the aromatic ring, which can influence both target binding and metabolic stability. In related phthalazine-alkoxybenzamide PARP inhibitors, primary amine substitution on the benzamide ring was associated with enhanced cytotoxicity against MCF-7 cells compared to piperazinyl analogs [1]. While quantitative comparative data for this exact compound against the listed analogs are not available in public literature, the physicochemical differentiation is measurable: the 4-amino group contributes to a tPSA of 59 Ų and provides a hydrogen bond donor absent in analogs lacking the amino substituent.

Substitution Profile
Class-level inference
Target: HBD 1, HBA 4 (4-amino-3,5-dichloro). Comparator benzamides: HBD 0, HBA 1–2; no phthalazine heterocycle HBA.
Additional HBD may modify kinase binding and solubility
Cytotoxicity class-level evidence; direct SAR comparison unavailable
Medicinal Chemistry Pharmacophore Modeling Lipophilic Efficiency

Physicochemical and Drug-Likeness Profile

The target compound's predicted logP of 3.826 places it in a moderately lipophilic range, which is higher than simpler benzamide screening compounds (e.g., 4-amino-3,5-dichlorobenzamide, predicted logP ~1.8-2.2) but lower than fully aromatic polycyclic kinase inhibitor scaffolds [1]. Its tPSA of 59 Ų and molecular weight of 333.17 Da place it favorably within typical oral drug-likeness parameters (tPSA < 140 Ų, MW < 500 Da). Compared to the well-known phthalazine VEGFR inhibitor vatalanib (MW 347, logP ~3.5), the target compound offers a slightly lower molecular weight and comparable lipophilicity, but with a distinct substitution pattern that provides different vectors for hydrogen bonding [2]. The predicted pKa of 9.90 suggests the 4-amino group remains largely uncharged at physiological pH, which may influence membrane permeability relative to basic amine-containing analogs.

Drug-Likeness
Class-level inference
MW 333 Da, logP 3.83, tPSA 59 Ų, pKa 9.90; ΔMW +128 vs. simple benzamide, ΔlogP +1.8.
Balanced profile for cell-based screening applications
Predicted properties from ZINC; experimental confirmation recommended
ADME Prediction Drug-Likeness Chemical Library Design

Predicted Kinase Selectivity Profile

SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 data indicate that 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide may interact with a distinct set of protein targets, including the non-receptor tyrosine kinase TYK2 (p-value = 15), calcium-activated potassium channel KCNMA1 (p-value = 24), coagulation factor X (p-value = 33), and ephrin type-B receptor 3 EPHB3 (p-value = 46) [1]. In contrast, simpler benzamide structures lacking the phthalazine moiety are not predicted to engage this specific target panel, as the phthalazine ring provides critical π-stacking and hydrogen-bond acceptor interactions with kinase hinge regions [2]. The known phthalazine benzamide chemotype has established kinase inhibitory activity, with VEGFR-2 IC50 values as low as 0.078 µM [2]. While direct experimental confirmation for this compound is lacking, the predictions suggest a differentiated target engagement profile that warrants procurement for kinase selectivity screening panels.

Kinase Selectivity Prediction
Supporting evidence
SEA targets: TYK2 (p=15), KCNMA1 (p=24), F10 (p=33), EPHB3 (p=46). Simpler benzamides lack such multi-target prediction.
Predicted multi-target engagement for kinase screening panels
In-silico only; requires experimental selectivity profiling
Kinase Profiling In-Silico Target Prediction Selectivity Screening

Application Scenarios Based on Differentiated Properties


Kinase Library Design and Selectivity Profiling

The phthalazin-5-yl benzamide scaffold, combined with the 4-amino-3,5-dichloro substitution pattern, provides a structurally differentiated entry point for kinase-focused compound libraries [1]. SEA predictions suggest potential engagement of TYK2, EPHB3, and other kinase targets [2]. Procurement of this compound is warranted when building diversity sets aimed at probing kinase hinge-region interactions with non-classical hydrogen-bond acceptor geometries, complementing more common phthalazin-1-yl or quinazoline-based kinase inhibitor scaffolds [1].

SAR Expansion of Phthalazine Lead Series

For medicinal chemistry programs exploring phthalazine-based inhibitors (e.g., VEGFR, PDE4, or PARP targets), this compound offers a distinct vector for SAR exploration [1][2]. The phthalazin-5-yl amide attachment differs from the widely reported phthalazin-1-yl benzamide series, enabling interrogation of alternative binding modes in ATP-binding or allosteric pockets. Its moderate logP (3.826) and favorable tPSA (59 Ų) support its use in cell-based assays where balanced physicochemical properties are essential .

Chemical Biology and Target Deconvolution

The compound's predicted multi-target engagement profile (TYK2, KCNMA1, F10, EPHB3) makes it a candidate for chemical biology studies aimed at deconvoluting cellular targets through affinity-based proteomics or cellular thermal shift assays (CETSA) [2]. Its unique phthalazine-benzamide hybrid structure provides a distinct mass tag and binding motif for pull-down experiments, differentiating it from commonly used kinase inhibitors that dominate chemoproteomics probe sets [2].

Pharmacophore Modeling and Computational Benchmarking

The well-defined structure and predicted properties (pKa 9.90, logP 3.826, tPSA 59 Ų) of this compound support its use as a benchmarking molecule for pharmacophore modeling and docking validation studies . Its combination of hydrogen bond donor and acceptor features within a compact scaffold (MW 333.17 Da) provides a useful test case for algorithms predicting the binding poses of heterocyclic amides to kinase and non-kinase targets, particularly where the phthalazine ring contributes unique π-stacking and dipole interactions [1].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Phthalazine-5-yl benzamide chemotype
Kinase hinge-region binding and selectivity
Phthalazine SAR expansion
Phthalazine-5-yl amide connectivity
ATP-binding pocket binding mode exploration
Target deconvolution
Phthalazine-benzamide hybrid scaffold
Affinity-based proteomics compatibility
Pharmacophore benchmarking
Defined HBD/HBA and logP/tPSA profile
Docking accuracy for heterocyclic amides
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